molecular formula C63H113N11O12 B12956114 Ciclosporin V (Cyclosporin Impurity E)

Ciclosporin V (Cyclosporin Impurity E)

Cat. No.: B12956114
M. Wt: 1216.6 g/mol
InChI Key: RVYSEKGVPXFKBH-FRGIQLLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a cyclic peptide composed of 11 amino acids, one of which is a novel amino acid, (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine . This compound is primarily studied for its role as an impurity in cyclosporine formulations and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ciclosporin V involves the preparation of enantiomerically pure amino acids and their subsequent assembly into the cyclic peptide structure.

Industrial Production Methods: Industrial production of Ciclosporin V typically follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the removal of impurities and the isolation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Ciclosporin V undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications .

Major Products Formed: The major products formed from these reactions include modified cyclic peptides with enhanced or altered biological activities. These modifications can lead to the development of new analogues with potential therapeutic applications .

Biological Activity

Ciclosporin V, also known as Cyclosporin Impurity E, is a derivative of the well-known immunosuppressive drug ciclosporin A (CsA). This compound has garnered attention due to its unique biological activities and potential implications in therapeutic applications. This article delves into the biological activity of Ciclosporin V, highlighting its mechanisms, effects on immune cells, and potential therapeutic uses supported by diverse research findings.

Overview of Ciclosporin V

Ciclosporin V is classified as an impurity of ciclosporin A, which is primarily used in organ transplantation to prevent rejection. It shares structural similarities with CsA but may exhibit different pharmacological properties. Understanding its biological activity is crucial for evaluating its safety and efficacy in clinical settings.

Ciclosporin V exhibits immunosuppressive properties similar to those of CsA. It primarily functions through the inhibition of T-cell activation and proliferation by binding to cyclophilins, which are peptidyl-prolyl isomerases involved in protein folding and cellular signaling.

Inhibition of T-Cell Activation

Research indicates that Ciclosporin V can inhibit the activation of T-cells by affecting cytokine production. In a study involving dendritic cells (DCs) treated with CsA, it was observed that these cells showed a reduced capacity to stimulate regulatory T cell (T_REG) proliferation. Specifically, the presence of CsA during DC differentiation led to decreased secretion of pro-inflammatory cytokines (IL-2 and IL-12) while increasing anti-inflammatory cytokine IL-10 production, indicating a shift towards a more tolerogenic immune response .

Table 1: Summary of Biological Activities of Ciclosporin V

Activity TypeObserved EffectsReference
T-Cell Proliferation Reduced T_REG proliferation
Cytokine Production Decreased IL-2 and IL-12; increased IL-10
Viral Replication Inhibition Inhibition of HCoV replication
Antimicrobial Activity Effective against various pathogens

Case Studies and Research Findings

  • T-Cell Dynamics : A study demonstrated that DCs differentiated in the presence of ciclosporin (including Ciclosporin V) exhibited an immature phenotype with diminished MHC-II expression and reduced T_REG proliferation. This suggests that while it may promote tolerance, it could also impair effective immune responses .
  • Viral Inhibition : Ciclosporin V has shown potential antiviral activity against coronaviruses. It inhibits the replication of HCoV-229E by disrupting the interaction between cyclophilin A and viral nucleocapsid proteins, thereby preventing viral genome encapsidation . This mechanism highlights its potential as a therapeutic agent against viral infections.
  • Antimicrobial Properties : Recent research has indicated that ciclosporins possess antimicrobial activities against various pathogens. For instance, bioassays revealed significant antimicrobial effects associated with purified samples of ciclosporins derived from fungal metabolites . This opens avenues for exploring Ciclosporin V's role in treating infections.

Properties

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-15,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C63H113N11O12/c1-25-28-29-41(16)53(76)52-57(80)66-44(27-3)59(82)68(18)34-49(75)69(19)45(30-35(4)5)56(79)67-50(39(12)13)62(85)70(20)46(31-36(6)7)55(78)65-43(26-2)54(77)64-42(17)58(81)71(21)47(32-37(8)9)60(83)72(22)48(33-38(10)11)61(84)73(23)51(40(14)15)63(86)74(52)24/h25,28,35-48,50-53,76H,26-27,29-34H2,1-24H3,(H,64,77)(H,65,78)(H,66,80)(H,67,79)/b28-25+/t41-,42-,43+,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1

InChI Key

RVYSEKGVPXFKBH-FRGIQLLGSA-N

Isomeric SMILES

CC[C@H]1C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.